Sodium hydroxide monohydrate

Description

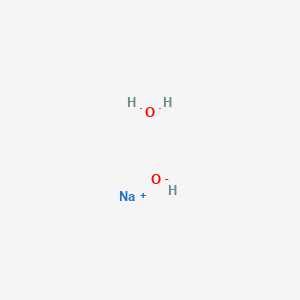

Structure

2D Structure

Properties

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Structural Investigations of Sodium Hydroxide Monohydrate

Crystalline Structures and Polymorphism

Sodium hydroxide (B78521) monohydrate (NaOH·H₂O) is known to crystallize in specific arrangements, exhibiting polymorphism which is the ability of a solid material to exist in more than one form or crystal structure.

Orthorhombic Crystal System Analysis

Sodium hydroxide monohydrate crystallizes in the orthorhombic crystal system. wikipedia.orgatamanchemicals.comunacademy.com This system is characterized by three unequal axes at right angles to each other. The cell dimensions for the monohydrate are reported as a = 1.1825 nm, b = 0.6213 nm, and c = 0.6069 nm. wikipedia.orgatamanchemicals.comatamanchemicals.com Another source provides slightly different lattice parameters: a = 11.96 Å, b = 6.221 Å, and c = 6.134 Å. nih.gov

Space Group Determinations (e.g., Cmcm, Pbca)

The anhydrous form of sodium hydroxide (NaOH) crystallizes with the space group Cmcm. wikipedia.orgatamanchemicals.comunacademy.com In contrast, its monohydrate (NaOH·H₂O) is characterized by the space group Pbca. wikipedia.orgatamanchemicals.comakpsho.comhjoilgroup.com The space group defines the crystal's symmetry elements.

Hydrargillite-like Layer Structure Elucidation

The atoms in this compound are arranged in a layered structure similar to that of hydrargillite (Al(OH)₃). wikipedia.orgatamanchemicals.comakpsho.com This structure consists of layers of sodium atoms, hydroxide ions, and water molecules. wikipedia.org Within each oxygen layer, strong bonds are formed by the hydrogen atoms of the hydroxyls with oxygen atoms. wikipedia.orgatamanchemicals.comakpsho.com Adjacent oxygen layers are held together by hydrogen bonds between water molecules. wikipedia.orgatamanchemicals.comakpsho.com

Water Molecule Orientations within Crystalline Lattice

The water molecules within the this compound crystal lattice play a critical role in the structure. They are involved in the coordination of the sodium cations and in holding the layers of the crystal together through hydrogen bonds. wikipedia.orgatamanchemicals.comakpsho.com Specifically, the hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of adjacent layers, contributing to the stability of the crystal. wikipedia.orgatamanchemicals.comakpsho.com The hydroxide ions also participate in hydrogen bonding; they can act as strong acceptors of hydrogen bonds and weak donors. aip.org

Polymorphic Transformations and Isotypic Forms

Sodium hydroxide is known to form several hydrates, leading to a complex phase diagram. wikipedia.orgatamanchemicals.com The monohydrate, NaOH·H₂O, crystallizes from water solutions between 12.3 and 61.8 °C. wikipedia.orgatamanchemicals.comhjoilgroup.com Other known hydrates include the dihydrate, tetrahydrate (in α and β forms), pentahydrate, and heptahydrate. wikipedia.orgatamanchemicals.comakpsho.com The tetrahydrate, for example, has a metastable β form that can spontaneously transform into the α form. akpsho.com Such polymorphic transformations involve changes in the crystal structure and are often exothermic. akpsho.com Isotypic forms, which have the same structure but different chemical composition, are also observed in related compounds. For instance, the crystal structure of sodium carbonate monohydrate is also orthorhombic, but with a different space group (Pca21). wikipedia.org

Interactive Data Tables

Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | wikipedia.orgatamanchemicals.comunacademy.com |

| Space Group | Pbca | wikipedia.orgatamanchemicals.comakpsho.comhjoilgroup.com |

| Cell Dimension 'a' | 1.1825 nm | wikipedia.orgatamanchemicals.comatamanchemicals.com |

| Cell Dimension 'b' | 0.6213 nm | wikipedia.orgatamanchemicals.comatamanchemicals.com |

| Cell Dimension 'c' | 0.6069 nm | wikipedia.orgatamanchemicals.comatamanchemicals.com |

Sodium Cation Coordination in NaOH·H₂O

| Coordinated Atom | Number | Source |

| Oxygen (from OH⁻) | 3 | wikipedia.orgatamanchemicals.comakpsho.com |

| Oxygen (from H₂O) | 3 | wikipedia.orgatamanchemicals.comakpsho.com |

| Total Coordination | 6 | wikipedia.orgatamanchemicals.comakpsho.com |

Hydrogen Bonding Networks and Dynamics

The arrangement and behavior of hydrogen bonds in this compound are critical to understanding its solid-state structure and properties. These networks are characterized by both strong and weak interactions, significant quantum effects, and notable changes upon isotopic substitution.

In the solid state, this compound forms orthorhombic crystals with the space group Pbca. wikipedia.orgatamanchemicals.compw.live The crystal structure consists of layers where each sodium atom is coordinated by six oxygen atoms—three from hydroxide (OH⁻) ions and three from water (H₂O) molecules. wikipedia.org The hydrogen atoms of the hydroxide ions form strong hydrogen bonds with oxygen atoms within the same layer. These layers are, in turn, held together by hydrogen bonds formed between the water molecules of adjacent layers. wikipedia.org This creates a well-defined three-dimensional network.

Neutron and X-ray diffraction studies have been crucial in elucidating these interactions. For instance, unusual O-H···O hydrogen bonds of the type OH⁻···H₂O, where the hydroxide ion acts as the proton donor to a water molecule, have been identified. researchgate.netresearchgate.net This is a rare type of interaction that highlights the complex role of the hydroxide ion in hydrogen-bonded systems. researchgate.net

While O-H···O bonds are intrinsic to the pure monohydrate structure, O-H···N hydrogen bonds can be observed in complex systems where sodium hydroxide is a component. In a compound synthesized using sodium hydroxide, intermolecular O-H···O and O-H···N hydrogen bonds were found to link the constituent molecules into extended chains.

The interaction of sodium hydroxide with larger molecules can disrupt existing intramolecular hydrogen bonds and lead to the formation of new complexes. A notable example is the dissolution of cellulose (B213188) in a sodium hydroxide/urea aqueous system. It is understood that NaOH hydrate (B1144303) interacts directly with the cellulose molecules, breaking the pre-existing intra- and intermolecular hydrogen bonds within the cellulose structure. researchgate.netaip.org Subsequently, new hydrogen-bonded complexes are formed between the NaOH hydrate and the cellulose molecules. researchgate.net

In other systems, the presence of strong intramolecular hydrogen bonds can influence how molecules interact with bases like sodium hydroxide. For example, 2,4,6-trihydroxybenzoic acid exhibits strong intramolecular hydrogen bonds between its ortho-hydroxy groups and the carboxylate group, which stabilizes its conjugate base. nih.gov The disruption or modification of such intramolecular bonds is a key factor in the chemistry of these complex systems. Similarly, the smaller sodium cation (Na⁺) has been shown to be capable of binding directly between keto and enol oxygen atoms in the sunscreen molecule oxybenzone, breaking the critical intramolecular hydrogen bond that facilitates its photoprotective properties. rsc.org

The light mass of the hydrogen nucleus (a proton) means that its behavior can exhibit significant quantum mechanical effects, such as delocalization and tunneling, which have a profound impact on hydrogen bonding. Ab initio path integral simulations have shown that nuclear quantum effects (NQEs) are vital for accurately describing charge transfer through hydrogen bonds. arxiv.org

In aqueous sodium hydroxide solutions, NQEs have been found to strengthen water-hydroxide hydrogen bonds and significantly lower the energy barriers for proton transfer. nih.gov This quantum behavior increases the rate of proton transfer, which in turn affects properties like the diffusion coefficient of the hydroxide ion. nih.gov Furthermore, NQEs can lead to a symmetrization of the proton's position along the hydrogen bond, effectively eliminating the classical energy barrier for transfer. researchgate.net

The quantum delocalization of the proton is also responsible for a radical isotope effect observed in sodium hydroxide. While deuterated sodium hydroxide (NaOD) undergoes a temperature-induced phase transition, this transition is absent in NaOH at ambient pressure. Instead, NaOH undergoes a pressure-induced phase transition. This difference is attributed to the greater quantum delocalization of the proton compared to the deuteron, which fundamentally alters the phase diagram. researchgate.net

Isotopic substitution, particularly replacing hydrogen (H) with its heavier isotope deuterium (B1214612) (D), is a powerful technique for investigating the structure and dynamics of hydrogen-containing compounds. Because H and D have different neutron scattering lengths, this method, when combined with neutron diffraction, can precisely determine the location and behavior of hydrogen atoms in a crystal lattice or solution. aps.orgresearchgate.net

Studies on NaOH·H₂O and its deuterated analogue, NaOD·D₂O, have provided detailed insights into their hydrogen bonding. researchgate.net The deuterium isotope effect, where C-D bonds are stronger than C-H bonds, can lead to different reaction rates and physical properties. libretexts.org A significant example of this is the different phase transition behaviors of NaOH and NaOD, where the deuterated version undergoes a phase transition at a different temperature and pressure, a phenomenon explained by the quantum delocalization of the proton. researchgate.netcollectionscanada.gc.ca

In studies of concentrated NaOH solutions (10 M), isotopic substitution revealed that the presence of the ions induces changes in the water structure equivalent to applying high pressure. researchgate.net Specifically, the characteristic hydrogen bond peak position in the pair correlation function shifts from 1.85 Å in pure water to 1.65 Å in the NaOH solution. researchgate.net

Structural Characterization in Aqueous Solutions

When dissolved in water, sodium hydroxide dissociates into sodium (Na⁺) and hydroxide (OH⁻) ions. The interaction of these ions with the surrounding water molecules fundamentally alters the structure and dynamics of the water.

The arrangement of water molecules around the Na⁺ and OH⁻ ions is described by ion-water radial distribution functions (RDFs), which are typically determined through a combination of X-ray and neutron diffraction experiments and molecular dynamics (MD) simulations. aps.orgnih.govresearchgate.net The RDF, g(r), gives the probability of finding an atom at a certain distance (r) from a central reference atom.

For the sodium ion (Na⁺), studies have found intermolecular Na⁺–O(water) distances of 2.43–2.46 Å. researchgate.net The number of water molecules in the first hydration shell of Na⁺ (its coordination number) varies with concentration, decreasing as the concentration of NaOH increases. At lower concentrations, the coordination number is between 4.3 and 5.3, which can only be achieved if some water molecules are shared between the hydration spheres of different sodium ions. researchgate.net

The hydration shell around the hydroxide ion (OH⁻) has also been extensively studied. The shape of the hydroxide hydration shell is found to be independent of concentration, but the number of water molecules within it increases as the solution becomes more dilute. aps.orgresearchgate.net The O(hydroxide)–O(water) distance is found to be approximately 2.65–2.70 Å, with the OH⁻ ion being coordinated by three to five water molecules. researchgate.net At very high concentrations, the decrease in the coordination number is attributed to the formation of Na⁺–OH⁻ ion pairs. researchgate.net

| Ion Interaction | Distance (Å) | Coordination Number | Concentration Dependence | Source |

|---|---|---|---|---|

| Na⁺–O(water) | 2.43–2.46 | 4.3–5.3 | Decreases with increasing concentration | researchgate.net |

| O(hydroxide)–O(water) | 2.65–2.70 | 3.0–5.0 | Decreases with increasing concentration | researchgate.net |

| O(water)–O(water) | 2.80–2.85 | - | Hydrogen-bonded structure of bulk water is gradually destroyed with increasing concentration | researchgate.net |

Water-Water Correlation Functions in Ionic Solutions

The presence of sodium hydroxide (NaOH) in an aqueous solution significantly alters the structural arrangement of water molecules. Neutron diffraction studies on a 2 molar NaOH solution have revealed a noticeable compression of the second shell in the water oxygen radial distribution function (RDF) towards the first shell. aps.orgresearchgate.net This compression indicates a disruption of the typical tetrahedral hydrogen-bonding network of pure water and suggests that the addition of ions exerts a pressure-like effect on the water structure. aps.orgresearchgate.netaip.org

The degree of this structural change is dependent on the concentration of the solute. aps.orgresearchgate.net As the concentration of NaOH increases, the effect on the water structure becomes more pronounced, leading to a greater compression of the water-water correlations. aps.orgsciencing.com In highly concentrated solutions, such as 10 M NaOH, major changes in the water structure are observed in both liquid and glassy states. aip.org Specifically, the peak at 4.4 Å in the oxygen-oxygen (O-O) pair correlation function of pure water, which is a hallmark of tetrahedral coordination, completely disappears in the NaOH solution at room temperature. aip.org

The changes in the oxygen-hydrogen (O-H) and hydrogen-hydrogen (H-H) correlation functions are also significant. The hydrogen bond peak position shifts from 1.85 Å in pure water to 1.65 Å in both liquid and glassy 10 M NaOH solutions. aip.org This shift, along with a reduction in the number of hydrogen bonds in the glassy phase, further illustrates the substantial impact of NaOH on the water's hydrogen bond network. aip.org The positions of peaks in the H-H function, which are related to the orientational correlation between neighboring water molecules, also shift from 2.4 Å and 3.8 Å to 2.15 Å and 3.5 Å, respectively. aip.org These findings collectively indicate that the presence of ions in the aqueous solution induces a structural change in water that is comparable to the application of high pressure. aip.org

Hydroxide Hydration Shell Structure and Concentration Dependence

The hydration shell of the hydroxide ion (OH⁻) exhibits distinct characteristics that are influenced by the concentration of the solution. Neutron diffraction studies have shown that the shape of the hydroxide hydration shell is largely independent of the concentration. aps.orgresearchgate.net However, the number of water molecules within this shell, known as the coordination number, is concentration-dependent, increasing as the solution becomes more diluted. aps.orgresearchgate.net

In more dilute solutions, where there are sufficient water molecules to fully hydrate both the sodium and hydroxide ions, the first hydration shell of the hydroxide ion contains approximately four water molecules directly bonded to the hydroxide oxygen. aps.org An additional water molecule is weakly bonded to the hydroxide hydrogen. aps.org As the concentration increases, the total coordination number of the hydroxide ion, including oxygen atoms from water, decreases. researchgate.net This reduction is attributed to the formation of sodium-hydroxide and hydroxide-hydroxide ion pairs at higher concentrations. researchgate.net

The interactions between the hydroxide ion and surrounding water molecules are strong, as reflected by the O-H radial distribution functions. The hydrogen bonds between the hydroxide oxygen and the hydrogen of water molecules are shorter (around 1.4 Å) than those between water molecules themselves. researchgate.net Conversely, the bond between the hydroxide hydrogen and the oxygen of water molecules is weaker, as indicated by the absence of a distinct peak at the typical hydrogen bond distance. researchgate.net

| Concentration | Total O*–Ow Coordination Number | Reference |

|---|---|---|

| Dilute | ~4.92 | researchgate.net |

| Concentrated | ~3.33 | researchgate.net |

| 2M | First shell contains about four molecules | aps.org |

Cation Hydration Shell Analysis

The concentration of the NaOH solution has a notable effect on the cation hydration shell. As the concentration increases, the total Na-O coordination number, which includes oxygen atoms from both water molecules and hydroxide ions, tends to increase. researchgate.net This is an unusual behavior, as coordination numbers typically decrease with increasing solute concentration. researchgate.net This increase is likely due to the formation of contact ion pairs at higher concentrations. researchgate.net In contrast, the coordination number of Na⁺ with only water molecules (Na-Ow) decreases with increasing concentration. researchgate.net

The geometry of the hydration shell is also of interest. While in sodium hydroxide hydrate crystals, the Na⁺ ion can be found in a penta-coordinated, distorted trigonal bipyramidal geometry, analysis of molecular dynamics simulations suggests that only a small fraction of configurations in solution are consistent with this arrangement. nih.gov Instead, a slight preference for an octahedral orientation of the oxygen atoms in the first hydration sphere is observed. researchgate.net

| Concentration | Na–Ow Coordination Number | Total Na–O Coordination Number | Reference |

|---|---|---|---|

| Less Concentrated | 5.3 | 5.34 | researchgate.net |

| More Concentrated | 4.3 | 5.98 | researchgate.net |

Structural Changes in Glassy and Liquid States

The structure of water in concentrated sodium hydroxide solutions undergoes significant transformations in both the liquid and glassy states. Studies on 10 M NaOH solutions reveal that the characteristic tetrahedral short-range order of pure water is severely disrupted. aip.org In the liquid state at 300 K, the 4.4 Å peak in the oxygen-oxygen (O-O) pair correlation function, a signature of this tetrahedral arrangement, is entirely absent. aip.org This indicates a profound alteration of the water's hydrogen bond network. aip.org

In the glassy state at 173 K, this peak only appears as a minor feature, further highlighting the persistent structural changes induced by the high concentration of NaOH. aip.org The hydrogen bond peak in the oxygen-hydrogen (O-H) correlation function shifts from 1.85 Å in pure water to 1.65 Å in both the liquid and glassy NaOH solutions, with a corresponding decrease in the number of hydrogen bonds in the glassy phase. aip.org The intramolecular H-H distance of the water molecule remains unaffected, but the peaks in the H-H function related to the orientation of neighboring water molecules are shifted to shorter distances. aip.org These observations suggest that the presence of a high concentration of ions in the solution leads to a more compact water structure, analogous to the effect of applying high pressure. aip.orgresearchgate.net

Influence of Solute Concentration on Water Structure

The concentration of sodium hydroxide has a profound and systematic influence on the structure of water. aps.orgresearchgate.net Neutron diffraction and molecular dynamics studies have consistently shown that as the concentration of NaOH increases, the hydrogen-bond network of water becomes progressively more disturbed. researchgate.netaip.org This is evidenced by a compression of the second shell of water molecules towards the first, a phenomenon that is directly dependent on the solute concentration. aps.orgresearchgate.net

At lower concentrations, there are enough water molecules to fully hydrate both the Na⁺ and OH⁻ ions. aps.org However, as the concentration rises, the number of water molecules becomes insufficient for complete hydration, leading to a plateau in the electrostrictive pressure exerted by the ions on the surrounding water. aps.org This disruption of the water structure is also reflected in the radial distribution functions. The height of the intermolecular O-H peak at 1.7 Å, which represents hydrogen bonding between water molecules, gradually decreases with increasing NaOH concentration, signifying a breakdown of the water's structure. researchgate.net Similarly, the tetrahedral coordination of liquid water diminishes as the concentration increases, and the second hydration shell's slight tetrahedral orientation completely disappears. researchgate.net In highly concentrated solutions, the O-O correlation length is significantly reduced, indicating a collapse of the second neighboring hydration shell due to ion solvation and association. osti.gov

Association of Ions and Ion Pairing Mechanisms

In aqueous sodium hydroxide solutions, particularly at higher concentrations, the association of Na⁺ and OH⁻ ions to form ion pairs becomes a significant phenomenon. nsf.gov The formation of these ion pairs is driven by the competition for a limited number of water molecules for solvation. researchgate.net Spectroscopic and diffraction studies indicate that the addition of NaOH perturbs the chemical environment of water, sodium, and other solutes, promoting ion pairing. osti.gov

The nature of these ion pairs can vary. Initially, at lower to moderate concentrations, the formation of water-shared ion pairs is predominant. nsf.gov In this configuration, both the cation and the anion retain their first hydration shell, with one or more water molecules situated between them. nsf.gov As the concentration increases, direct contact ion pairing, where there are no water molecules between the ions, becomes more significant. nsf.gov The formation of ion pairs is also influenced by temperature, with greater ion pairing observed at higher temperatures. nsf.gov

The association of ions has a noticeable impact on the solution's properties. For instance, it is correlated with a decrease in the diffusion coefficient of the solution species. osti.govresearchgate.net The ion-pairing free energies in NaOH solutions have an approximately linear dependence on concentration in the molar range, with positive enthalpies and entropies that increase with concentration. nsf.gov This suggests that water-mediated interactions enthalpically disfavor but entropically favor the formation of ion pairs. nsf.gov

Microstructural and Textural Characterization

The microstructure of this compound in its solid form is characterized by an orthorhombic crystal structure with the space group Pbca. wikipedia.orgatamanchemicals.com The arrangement of atoms forms a hydrargillite-like layer structure. In this configuration, each sodium atom is surrounded by six oxygen atoms: three from hydroxide ions and three from water molecules. wikipedia.orgatamanchemicals.com Strong hydrogen bonds are formed between the hydrogen atoms of the hydroxyls and the oxygen atoms within each layer. Adjacent layers are held together by hydrogen bonds between the water molecules. wikipedia.orgatamanchemicals.com

When used in applications such as geopolymer synthesis, the concentration of the NaOH solution plays a critical role in the development of the final microstructure. The interaction of fly ash particles with NaOH solutions leads to the formation of an aluminosilicate (B74896) gel. biointerfaceresearch.com At lower NaOH concentrations, this interaction is limited, resulting in an insufficient amount of gel and consequently lower mechanical strength. biointerfaceresearch.com As the concentration of the NaOH solution increases up to an optimal point (e.g., 14 M in some studies), the reactivity of the fly ash is enhanced, leading to a more densely compacted microstructure with fewer unreacted particles, pores, and micro-cracks. biointerfaceresearch.comresearchgate.net This densified microstructure contributes to improved mechanical properties. researchgate.net However, excessively high concentrations of NaOH can lead to the early precipitation of the aluminosilicate gel, which can negatively impact the final strength. biointerfaceresearch.com

The use of sodium silicate (B1173343) in conjunction with sodium hydroxide as an alkaline activator can further influence the microstructure, promoting the dissolution of silicate and enhancing the structural integrity of the resulting material. amazonaws.com

Pore Structure Development in Hydrated Systems

The term "hydrated system" in the context of sodium hydroxide refers to the state where NaOH molecules are chemically associated with water molecules. The primary product in many such systems is a crystalline hydrate, such as this compound. The concept of a "pore structure" in a pure crystalline solid differs from that in amorphous or multi-phase materials like alkali-activated cements, which feature a network of gel and capillary pores. nih.govcsic.es

Studies on alkali-activated slag have shown that an increase in the molarity of the NaOH activator solution leads to a reduction in open porosity and a general refinement of the pore structure. mdpi.comnih.gov This suggests that the concentration of the hydrating solution plays a crucial role in the density of the resulting solid matrix. The water-to-solids ratio is also a key factor; as this ratio increases, the final open porosity of the material tends to increase because the volume of the liquid activator governs the void space. csic.es

Microstructure Observation of Reaction Products

The primary reaction product in the hydration of sodium hydroxide under relevant conditions is this compound (NaOH·H₂O).

Crystal Structure: this compound forms orthorhombic crystals. wikipedia.orgbyjus.com Its space group is Pbca, and the unit cell dimensions are a = 1.1825 nm, b = 0.6213 nm, and c = 0.6069 nm. wikipedia.org The atoms are organized in a layered structure similar to hydrargillite. In this arrangement, each sodium atom is coordinated with six oxygen atoms: three from hydroxide ions and three from water molecules. Strong hydrogen bonds exist between the hydrogen atoms of the hydroxyls and oxygen atoms within each layer. Adjacent layers are held together by hydrogen bonds between the water molecules. wikipedia.org

| Property | Value | Source |

| Crystal System | Orthorhombic | wikipedia.orgbyjus.com |

| Space Group | Pbca (oP24) | wikipedia.orgnih.gov |

| Lattice Constant 'a' | 1.1825 nm | wikipedia.org |

| Lattice Constant 'b' | 0.6213 nm | wikipedia.org |

| Lattice Constant 'c' | 0.6069 nm | wikipedia.org |

Microstructure in Activated Systems: In the context of alkali-activated materials, where NaOH is used as an activator, scanning electron microscopy (SEM) reveals the microstructure of the resulting products. The addition of NaOH promotes the formation of geopolymer gels (such as N-A-S-H), resulting in a denser and more homogenous microstructure. sci-hub.seresearchgate.net At optimal concentrations, the geopolymer gel fills pores and covers unreacted particles, improving the compactness of the structure. pan.pl For example, in studies of natural pozzolan-based geopolymers, a 14 M NaOH concentration resulted in a homogenous, compact, and denser microstructure compared to lower concentrations like 8 M, which showed more unreacted particles and a coarser structure. matec-conferences.org Similarly, in reactive ultra-fine fly ash geopolymers, increasing NaOH concentration led to a denser microstructure with lower porosity due to the increased formation of N-A-S-H gel. sci-hub.seresearchgate.net

Influence of Sodium Hydroxide Content on Pore Structure

The concentration of sodium hydroxide in the activating solution significantly influences the pore structure of the resulting hydrated material. Generally, a higher concentration of NaOH leads to a more refined and less porous structure, although an optimal concentration often exists.

In studies of alkali-activated slag, increasing the molarity of the NaOH solution from 0.5 M to 8 M was found to reduce the open porosity and refine the pore structure. mdpi.com Research on alkali-activated blast furnace ferronickel (B1172207) slag using NaOH concentrations from 2 M to 12 M found that low concentrations (2 M) resulted in a greater volume of pores in the 10 to 1000 nm range. mdpi.com The optimal performance and densest structure were achieved at 8 M. mdpi.com

| System | NaOH Concentration | Effect on Pore Structure | Source |

| Alkali-Activated Slag | 0.5 M to 8 M | Increasing molarity reduces open porosity and refines pore structure. | mdpi.com |

| Reactive Ultra-Fine Fly Ash Geopolymer | 4 M to 12 M | Increasing concentration leads to a denser microstructure with lower porosity. | sci-hub.seresearchgate.net |

| Alkali-Activated Blast Furnace Ferronickel Slag | 2 M | High volume of pores between 10 nm and 1000 nm. | mdpi.com |

| Alkali-Activated Blast Furnace Ferronickel Slag | 8 M | Optimal concentration, leading to a denser pore structure. | mdpi.com |

| Low-Carbon Concrete | 4% by weight | Reduced volume of pores >100 nm; increased volume of pores <100 nm; overall porosity reduced by 2.6%. | mdpi.com |

| Cement-NaNO₃ Matrices | 0.82% to 10% | Addition of NaOH optimized the pore structure by reducing porosity and the median pore diameter. | sci-hub.se |

The mechanism behind this effect is that a higher concentration of hydroxide ions (OH⁻) accelerates the dissolution of precursor materials (like slag or fly ash), promoting a more extensive geopolymerization reaction. matec-conferences.org This leads to a greater formation of reaction products, such as N-A-S-H and C-A-S-H gels, which fill the pore spaces more effectively, resulting in a denser, stronger material with lower porosity. mdpi.comsci-hub.seresearchgate.net However, excessive NaOH concentrations can sometimes be detrimental, leading to the precipitation of crystalline phases that may not contribute positively to the microstructure. pan.pl

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the analysis of hydrates, as it directly investigates the molecular vibrations of the constituent atoms. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are especially useful because they can detect the distinct signals originating from the hydroxyl groups of both the hydroxide (B78521) ion and the water molecule of hydration. nih.gov These methods provide a window into the hydrogen bonding network and structural transformations within the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational modes of its functional groups. It is a rapid and effective tool for studying the structure and interactions of sodium hydroxide monohydrate.

The O-H stretching region in the FTIR spectrum, typically found above 3000 cm⁻¹, is of paramount importance for analyzing hydrates. nih.gov In aqueous solutions of sodium hydroxide, this region exhibits a broad continuum of absorption between approximately 800 and 3500 cm⁻¹, which is attributed to the strong interactions between the hydroxide ion and its solvating water molecules. mit.edu For sodium hydroxide itself, a sharp peak indicating the free O-H group has been observed at 3571.5 cm⁻¹. researchgate.net In hydrated forms, such as those that may be present in certain environments, an IR-active stretch mode of the OH group can be identified at 3587.8 cm⁻¹, while a broader stretching band around 3484 cm⁻¹ often indicates the presence of interlayer water molecules. researchgate.net The position and shape of these O-H bands provide critical information about the strength and nature of hydrogen bonding within the crystal structure. nih.gov

Table 1: Characteristic FTIR O-H Stretching Frequencies for NaOH and Related Species

| Species/Vibration | Wavenumber (cm⁻¹) | Reference |

| Free O-H group in NaOH | 3571.5 | researchgate.net |

| IR-active OH stretch mode in NaOH | 3587.8 | researchgate.net |

| Broad stretching band from interlayer water molecules | 3484 | researchgate.net |

| General O-H stretching in hydrates | >3000 | nih.gov |

FTIR spectroscopy is exceptionally useful for confirming the presence of water in hydrates due to the distinct signals from the hydroxyl group. nih.gov The representative stretching band of the -OH group appears at a frequency above 3000 cm⁻¹. nih.gov The analysis of this region allows for the investigation of the hydrogen bond network. There is often a relationship between the peak position of an O-H band and the strength of the corresponding hydrogen bond; typically, a higher wavenumber is associated with a weaker bond between the water molecule and the host. nih.gov This principle allows FTIR to help differentiate between various types of hydrates, such as those with isolated water molecules versus those with water in channels within the crystal lattice. nih.gov

FTIR spectroscopy is employed to characterize the interactions when sodium hydroxide is used to treat or modify composite materials, such as natural fiber composites. Treating materials like rice straw or other lignocellulosic fibers with NaOH can alter their chemical structure by removing components like hemicellulose and lignin (B12514952). researchgate.net FTIR spectra of NaOH-treated fibers show changes in the characteristic bands assigned to these components. researchgate.net For example, a decrease in the intensity of the C=O stretching band around 1735 cm⁻¹ can indicate the removal of hemicellulose. These spectral changes confirm the modification of the fiber surface, which can lead to improved bonding and adhesion between the fiber and a polymer matrix in the final composite material. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that detects scattered light from a sample to probe its molecular vibrations. It is particularly effective for studying symmetric vibrations and for analyzing samples in aqueous environments.

Raman spectroscopy is a powerful tool for monitoring the phase transformations of sodium hydroxide and its hydrates under high-pressure conditions. researchgate.net Studies using diamond anvil cells have shown that applying pressure induces structural changes that are clearly reflected in the Raman spectra. researchgate.net For instance, solid sodium hydroxide exhibits a sharp, symmetric OH⁻ stretching peak at 3633 cm⁻¹. researchgate.netnih.gov As pressure is increased, shifts in the Raman modes indicate transformations to different crystal structures. researchgate.net This technique allows for the in-situ monitoring of how pressure alters the layered structure of NaOH, potentially leading to the formation of new, hydrogen-bonded phases. researchgate.net The ability to track these changes provides fundamental insights into the material's behavior under extreme conditions.

Table 2: Raman OH⁻ Stretching Frequencies for Solid Alkali Metal Hydroxides

| Compound | Wavenumber (cm⁻¹) | Reference |

| Lithium Hydroxide (LiOH) | 3664 | researchgate.netnih.gov |

| Sodium Hydroxide (NaOH) | 3633 | researchgate.netnih.gov |

| Potassium Hydroxide (KOH) | 3596 | researchgate.netnih.gov |

Ion Pairing and Water Structural Changes in Solutions

In aqueous solutions, sodium hydroxide significantly influences the surrounding water structure primarily through the mechanism of ion pairing. The presence of Na⁺ and OH⁻ ions disrupts the natural hydrogen-bonding network of water. At increasing concentrations, the competition for available water molecules for solvation promotes the formation of ion pairs.

Studies combining Raman spectroscopy, high-field nuclear magnetic resonance (NMR), and X-ray total scattering pairwise distribution function (X-ray PDF) analysis have provided molecular-scale information on these ion-pairing processes. Research indicates that in aqueous sodium hydroxide solutions, the initially formed ion pairs are predominantly "water-shared," where the hydroxide ion maintains its first hydration shell. Direct contact ion pairing becomes more significant at higher concentrations. This is in contrast to other alkali hydroxides like lithium hydroxide, which exhibits a greater degree of ion pairing.

The formation of these ion pairs leads to a restructuring of the water's hydrogen network. Two-dimensional correlation analyses of Raman spectra and X-ray PDF data show that mixtures of concentrated sodium nitrite (B80452) and sodium hydroxide disrupt the hydrogen network, resulting in a new structure where the oxygen-oxygen correlation length is contracted compared to that of pure water. This disruption is a key factor in understanding the solution's thermodynamic and transport properties.

| Technique | Observation | Interpretation |

| 23Na and 15N NMR | Changes in the chemical environments of Na⁺ and NO₂⁻ in the presence of NaOH. | Indicates the formation of ion pairs. |

| Pulsed Field Gradient NMR | Decrease in the diffusion coefficient of solution species. | Correlates with an increase in ion pairing. |

| Raman Spectroscopy & X-ray PDF | Disruption of the water's hydrogen network and contraction of O-O correlation lengths in concentrated NaOH/NaNO₂ mixtures. | Formation of a new water structure due to ion pairing. |

| Raman Multivariate Curve Resolution (Raman-MCR) | Initially formed ion-pairs are predominantly water-shared. | Hydroxide ion retains its first hydration-shell at lower concentrations. |

Hydroxyl Vibration Mode Analysis

The vibrational characteristics of the hydroxyl (OH) group in sodium hydroxide provide fundamental insights into its bonding environment and interactions. The O-H stretching mode is particularly sensitive to the local environment, including the effects of hydrogen bonding.

Theoretical studies using plane-wave pseudopotential Density Functional Theory (DFT) have been employed to analyze the O-H stretching mode in various metal hydroxides, including NaOH. These calculations help in understanding the potential energy curve of the O-H vibration. Experimental infrared spectra of NaOH are consistent with X-ray diffraction structures and postulated hydrogen positions.

In aqueous solutions, the infrared spectra of NaOH exhibit a broad continuum of absorption, which is attributed to the strong interactions between the hydroxide ion and its solvating water molecules. The vibrational dynamics are complex, with O-H stretch vibrations arising from the coupled vibrations of multiple water molecules solvating the ion. These delocalized vibrations can be categorized based on the symmetry of the relative phase of vibrations of the O-H bonds that are hydrogen-bonded to the hydroxide ion. Generally, asymmetric O-H stretch vibrations are more intense and are shifted to lower frequencies compared to their symmetric counterparts.

| Vibrational Mode | Frequency Range (cm⁻¹) | Factors Influencing Frequency |

| Free O-H Stretching | 3600 - 3700 | Absence of hydrogen bonding. |

| Hydrogen-Bonded O-H Stretching | < 3600 | Presence and strength of hydrogen bonds; frequency shifts to lower wavenumbers with stronger bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in both solution and solid states.

Proton (¹H) NMR for Water Content Analysis

Proton (¹H) NMR spectroscopy offers a straightforward and non-destructive method for determining the water content of samples, including hydrates like this compound. The principle lies in the quantitative nature of NMR, where the signal area is directly proportional to the number of nuclei giving rise to that signal.

In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum will show a signal for the residual HDO in the solvent and a separate signal from the water molecules of the hydrate (B1144303). By integrating the areas of these signals and comparing them to the integral of a known analyte signal, the number of water molecules per molecule of the compound can be accurately calculated. It is crucial to account for the initial water content of the solvent by running a blank spectrum. The chemical shift of the water proton peak can also be indicative of the degree of hydrogen bonding.

Solid-State NMR for Structural Elucidation (e.g., ²⁷Al MAS NMR)

Solid-state NMR (ssNMR) provides atomic-level structural information on crystalline and amorphous materials, making it a valuable technique for characterizing the solid form of this compound. While direct ssNMR studies on this compound are less common in the cited literature, the principles of the techniques are widely applicable. For instance, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra from solid samples.

In related systems, such as the interaction of sodium hydroxide with other compounds, ssNMR has been used to probe structural changes. For example, ¹³C ssNMR has been used to study the interaction of aqueous sodium hydroxide with cellulose (B213188), revealing the formation of different Na-cellulose complexes.

Although ²⁷Al MAS NMR is specific to aluminum-containing compounds, the methodology is illustrative of how ssNMR can be used to probe the local environment of specific nuclei. For a compound like this compound, ²³Na and ¹H ssNMR would be the analogous techniques to probe the sodium and proton environments, respectively, providing information on coordination, internuclear distances, and the presence of different crystallographic sites.

Investigation of Proton Dynamics

The dynamics of protons in and around hydroxide ions in aqueous solutions are fundamental to understanding acid-base chemistry and transport phenomena. NMR has been instrumental in studying these dynamics. In aqueous solutions of NaOH, there is a rapid exchange of protons between the hydroxide ions and the surrounding water molecules.

This proton transfer is not a simple event but is influenced by the solvation structure of the hydroxide ion and the water molecules. Molecular dynamics simulations based on density functional theory have shown that the mechanism of proton transfer changes with concentration. At different concentration ranges, the rate of proton transfer can be governed by factors such as the hydroxide ion losing an accepted hydrogen bond or a water molecule losing a coordinated Na⁺ ion. This dynamic process is a key aspect of the anomalously high mobility of the hydroxide ion in water, a phenomenon that has been studied since the early days of NMR.

X-ray Based Spectroscopic Methods

X-ray based techniques are indispensable for the elemental and structural characterization of materials like this compound. These methods utilize the interaction of X-rays with matter to probe atomic and electronic structure.

X-ray spectroscopy encompasses a range of techniques, including X-ray absorption and emission spectroscopy. When an atom is excited by a high-energy beam of X-rays, an inner-shell electron is ejected. The subsequent relaxation of the atom by an outer-shell electron filling the vacancy results in the emission of a characteristic X-ray photon. The energy of this emitted photon is unique to the element, allowing for elemental analysis.

For structural analysis, X-ray diffraction (XRD) is a primary tool. In the context of sodium hydroxide solutions, solution X-ray diffraction has been combined with computer simulations to determine the hydration structure around the sodium and hydroxide ions. These studies provide detailed information on the coordination numbers and ion-water distances. The crystal structure of this compound itself has been determined to be orthorhombic, with the atoms arranged in a layered structure where each sodium atom is coordinated to six oxygen atoms (three from hydroxide ions and three from water molecules).

X-ray Raman Scattering for Local Atomic Environment

X-ray Raman Scattering (XRS) is a non-resonant inelastic X-ray scattering technique that provides information about the electronic structure and local atomic environment of a specific element within a compound. It is particularly useful for studying low-Z elements like oxygen, where traditional X-ray absorption spectroscopy can be challenging.

In the context of this compound, XRS can be employed to investigate the local coordination and bonding of the constituent atoms—sodium (Na), oxygen (O), and hydrogen (H). By tuning the incident X-ray energy, one can selectively probe the electronic transitions from the core levels of these elements to unoccupied states, providing a fingerprint of their chemical environment.

Research Findings from XRS Analysis:

While specific XRS studies exclusively on solid this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related aqueous sodium hydroxide solutions. Research on concentrated NaOH solutions using non-resonant X-ray Raman spectroscopy has indicated an enhancement of hydrogen bonding under certain conditions.

For this compound, an XRS study would aim to elucidate:

Coordination of Water Molecules: The technique can probe the interaction between the water of hydration and the sodium and hydroxide ions. The oxygen K-edge XRS spectrum would be sensitive to the hydrogen bonding network within the crystal lattice, distinguishing between the oxygen in the hydroxide ion and the oxygen in the water molecule.

Sodium Ion Environment: The local environment around the sodium ion, including its coordination number and the geometry of the surrounding oxygen atoms from both the hydroxide and water molecules, can be inferred from the fine structure of the sodium K-edge spectrum.

A hypothetical XRS experiment on this compound would provide valuable data to benchmark theoretical models of its crystal and electronic structure. The anticipated data would reveal the subtle interplay of ionic and hydrogen bonding that governs the properties of this hydrated solid.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.orgeag.com

For this compound, XPS is an ideal tool for characterizing its surface chemistry. The surface of NaOH·H₂O can be highly reactive and may differ from the bulk material due to interactions with the atmosphere, such as carbonation through reaction with CO₂ or dehydration.

Detailed Research Findings from XPS Analysis:

Direct and detailed XPS studies focused solely on pristine this compound are limited. However, the principles of XPS and data from related materials allow for a predictive analysis of the expected spectral features. An XPS analysis of NaOH·H₂O would involve acquiring survey scans to identify all elements present on the surface and high-resolution scans for the Na 1s, O 1s, and C 1s regions to determine their chemical states.

Expected Binding Energies:

The binding energies are characteristic of the element and its chemical environment. For this compound, the following peaks would be anticipated:

Na 1s: The sodium 1s peak is expected to appear in the range of 1071–1072 eV. thermofisher.com The exact position can provide information about the ionic character of the sodium.

O 1s: The oxygen 1s spectrum would be more complex due to the presence of two distinct oxygen species: the hydroxide ion (OH⁻) and the water of hydration (H₂O). This would likely result in two overlapping peaks. The hydroxide peak is expected at a lower binding energy compared to the water peak. In similar systems, O 1s peaks for hydroxides are observed around 531 eV, while those for water can be found at higher binding energies.

C 1s: The presence of a carbon 1s peak, typically around 285 eV for adventitious carbon and at higher energies (e.g., ~289 eV) for carbonates, would indicate the extent of surface contamination or reaction with atmospheric CO₂.

Interactive Data Table of Expected XPS Peak Positions

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

| Sodium | Na 1s | 1071 - 1072 | Na⁺ in NaOH·H₂O |

| Oxygen | O 1s | ~531 | Hydroxide (OH⁻) |

| >531 | Water of Hydration (H₂O) | ||

| Carbon | C 1s | ~285 | Adventitious Carbon |

| ~289 | Carbonate (from surface reaction) |

Note: The binding energy values are approximate and can vary slightly depending on the instrument calibration and the specific chemical environment.

High-resolution XPS analysis would allow for the deconvolution of the O 1s peak to quantify the relative amounts of hydroxide and water on the surface, providing insights into the surface stoichiometry and hydration state. Depth profiling, by sputtering the surface with an ion beam, could further reveal the composition as a function of depth, distinguishing the surface layer from the bulk material.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational studies on sodium hydroxide (B78521) solutions, enabling the examination of particle motions and interactions over time.

Classical MD simulations that explicitly account for electronic polarization offer a significant improvement over non-polarizable models for describing the interactions in ionic solutions like aqueous sodium hydroxide. cas.cznih.gov Non-polarizable potentials are often unable to appropriately describe the interaction between water and the hydroxide anion. cas.cz To address this, polarizable force fields have been developed and benchmarked against experimental data from X-ray and neutron scattering. cas.cznih.gov

One computationally efficient approach to include polarization is the classical Drude oscillator model, where an auxiliary charged particle is attached by a spring to each nucleus, mimicking induced dipoles. researchgate.net This method has been implemented in scalable MD programs like NAMD, with a computational cost only about 50-100% higher than for non-polarizable simulations. researchgate.net For sodium hydroxide, researchers have developed sets of polarizable models for the hydroxide ion (OH⁻) by fitting them to high-level ab initio calculations for small hydroxide-water clusters. cas.cznih.gov These polarizable models provide structural data, such as radial distribution functions, that show significantly better agreement with experimental diffraction data compared to their non-polarizable counterparts. cas.cz

| Simulation Parameter | Description | Source |

| Ensemble | NpT (constant Number of particles, Pressure, Temperature) | cas.cz |

| Temperature | 300 K | cas.cz |

| Pressure | 1 atm | cas.cz |

| Time Step | 1 fs | cas.cz |

| Non-bonded Cutoff | 1.1 nm | cas.cz |

| Long-range Electrostatics | Particle Mesh Ewald (PME) method | cas.cz |

Ab initio molecular dynamics (AIMD) simulations, such as those based on the Car-Parrinello molecular dynamics (CPMD) framework, provide a quantum mechanical description of the interatomic forces, avoiding the parameterization inherent in classical force fields. researchgate.net These methods are particularly valuable for studying systems where electronic structure and chemical bonding are crucial, such as in the solvation of the hydroxide ion. researchgate.netresearchgate.net

AIMD studies of aqueous NaOH have been compared with findings from X-ray diffraction experiments to validate the theoretical models. researchgate.net Simulations have been instrumental in characterizing the hydration structure of the hydroxide ion. For instance, CPMD simulations identified the H₉O₅⁻ complex, where four water molecules are hydrogen-bonded to OH⁻ in a roughly planar conformation, as a dominant structure. researchgate.net Theoretical investigations into various NaOH hydrate (B1144303) phases using plane-wave pseudopotential density functional theory (DFT) have shown that functionals like the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional can reliably reproduce the coordination environments of Na⁺ and OH⁻, including complex hydrogen-bonding networks. researchgate.net

Empirical Potential Structure Refinement (EPSR) is a powerful modeling technique that combines experimental diffraction data (from neutron or X-ray scattering) with a computer simulation to generate a three-dimensional structural model of a liquid or disordered material that is consistent with the measured data. aps.orgstfc.ac.ukoxfordneutronschool.org The method uses a reference interatomic potential which is then "refined" by an empirical potential term derived from the difference between the experimental and simulated structure factors. stfc.ac.ukoxfordneutronschool.org

EPSR has been applied to investigate the structure of aqueous NaOH solutions, often in conjunction with neutron diffraction using isotopic substitution (NDIS). aps.orgiaea.org In a study on a 2 Molar NaOH solution, EPSR was used to extract detailed ion-water and water-water correlations. aps.orgiaea.orgresearchgate.net The results showed that the shape of the hydroxide ion's hydration shell is independent of concentration; however, the number of water molecules within this shell increases as the solution is diluted. aps.orgiaea.orgresearchgate.net The analysis also revealed that the addition of Na⁺ and OH⁻ ions has a measurable effect on the surrounding water structure, compressing the second shell in the water oxygen radial distribution function relative to the first. aps.orgiaea.org

| Finding from EPSR on 2M NaOH Solution | Details | Source |

| Hydroxide Hydration Shell Shape | Found to be independent of the solute concentration. | aps.orgiaea.orgresearchgate.net |

| Hydroxide Hydration Number | The number of water molecules in the hydration shell is concentration-dependent, increasing with dilution. | aps.orgiaea.orgresearchgate.net |

| Effect on Water Structure | A measurable effect on water structure is observed, with the second shell in the water oxygen radial distribution function being compressed. | aps.orgiaea.org |

Neural Network Potentials (NNPs) represent a cutting-edge class of machine learning interatomic potentials that can achieve the accuracy of quantum chemistry calculations at a fraction of the computational cost. nih.gov These potentials are trained on data from quantum chemistry methods, most commonly DFT, to learn the complex relationship between atomic coordinates and the potential energy surface. nih.gov

For sodium hydroxide solutions, high-dimensional NNPs based on dispersion-corrected DFT have been developed to perform large-scale simulations. nih.govrsc.orglammps.org These models have been used to investigate a wide range of properties, including the impact of nuclear quantum effects (NQEs). nih.govlammps.org Simulations revealed that NQEs have a minor impact on the solvation structure around Na⁺ but significantly lower the barriers for proton transfer, thereby increasing proton transfer rates and the diffusion coefficient of OH⁻. nih.gov Other NNP-based studies have automatically classified the coordination polyhedra of the Na⁺ cation, finding that as NaOH concentration increases, octahedral coordination geometries become less favored compared to trigonal prism structures. rsc.org

Sodium hydroxide is a strong base that dissociates completely in water to form sodium cations (Na⁺) and hydroxide anions (OH⁻). patsnap.comstudy.comck12.org The reversible dissociation reaction is represented as: NaOH ⇌ Na⁺ + OH⁻. study.com

While dissociation is considered complete in dilute solutions, at higher concentrations, interactions between the ions become more significant, leading to the formation of ion pairs. researchgate.netosti.gov Theoretical studies and neutron diffraction experiments have confirmed the formation of Na⁺–OH⁻ contact ion pairs in concentrated solutions. researchgate.net Evidence suggests that ion pairing begins to occur at concentrations around 4.5 mol L⁻¹ and becomes increasingly prevalent as the concentration rises. researchgate.net In extremely alkaline solutions with a low water-to-ion ratio, the contracted distances between ions can lead to the formation of more complex local ion configurations beyond simple cation-anion pairs due to geometric packing constraints. osti.gov

The arrangement and dynamics of solvent molecules in the immediate vicinity of an ion are known as the solvation shell. wikipedia.org In aqueous solutions of NaOH, the water molecules orient themselves differently around the cation and anion. For the Na⁺ cation, the electronegative oxygen atom of the water molecule is electrostatically attracted to the positive charge, forming a well-defined hydration shell. wikipedia.org

Computational studies have provided detailed characterization of these solvation structures. EPSR modeling of 2M NaOH solutions determined that the shape of the hydroxide hydration shell is not dependent on concentration, though the coordination number is. aps.orgresearchgate.net Simulations using Neural Network Potentials have shown that at very high concentrations (around 19 mol L⁻¹), the scarcity of solvent molecules leads to ligands (either H₂O or OH⁻) being frequently shared between multiple Na⁺ ions. rsc.org The dynamics of these shells have also been investigated, with studies on nuclear quantum effects showing a decrease in the mean residence time of water molecules in the first hydration shell of Na⁺ at high NaOH concentrations. nih.gov

| Ion | Solvation Shell Characteristic | Method/Finding | Source |

| Na⁺ | Water molecules orient with their oxygen atoms towards the cation. | General Principle | wikipedia.org |

| OH⁻ | The shape of its hydration shell is independent of concentration. | EPSR Modeling | aps.orgresearchgate.net |

| Na⁺ | At high concentrations, ligands are frequently shared between multiple ions. | NNP Simulations | rsc.org |

| Na⁺ | Nuclear quantum effects decrease the residence time of water in the first hydration shell at high concentrations. | NNP Simulations | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the structural, electronic, and energetic properties of molecules like sodium hydroxide monohydrate with high accuracy.

DFT calculations are used to determine the electronic properties of this compound. These calculations provide insights into the distribution of electrons within the molecule and how this distribution changes upon interaction with other species. A key parameter derived from these calculations is the electronic band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, DFT studies on the adsorption of NaOH on a quartz surface have shown that the interaction modifies the electronic structure of the surface. The band gap of the NaOH-adsorbed quartz surface (0.138 eV) is lower than that of the clean, cleaved quartz surface (0.157 eV), indicating that the adsorption makes the system slightly more reactive. researchgate.net Theoretical studies have also been performed to calculate the electronic properties and fluorescence spectra of NaOH molecules using DFT and other quantum chemical methods. ajbasweb.com

Once the optimized geometry is found, vibrational wavenumber analysis can be performed. nepjol.info This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net For NaOH, these calculations can predict the frequencies for the O-H stretching mode, the Na-O stretching mode, and the Na-O-H bending mode. nist.gov Comparing these calculated frequencies with experimental values serves as a validation of the computational model and level of theory used. researchgate.net

| Mode Number | Symmetry | Description | Frequency (cm-1) | Reference |

|---|---|---|---|---|

| 1 | Σ | OH stretch | 3637 | nist.gov |

| 2 | Σ | NaO stretch | 540 | nist.gov |

| 3 | Π | NaOH bend | 300 | nist.gov |

DFT is extensively used to map the energetic landscape of chemical processes involving this compound. This includes calculating the energies of reactants, products, and transition states to determine reaction pathways and activation energies.

In the context of the adsorption of NaOH on quartz, DFT calculations reveal the energetic favorability of the process. researchgate.net The negative adsorption energies calculated for this system confirm that the interaction is spontaneous. researchgate.netresearchgate.net These studies can also dissect the total energy into its constituent parts, such as intramolecular energy and weaker intermolecular forces like van der Waals interactions, providing a deeper understanding of the nature of the chemical bonding at the interface. researchgate.net By calculating the energy changes as the NaOH molecule approaches and binds to the surface, a reaction pathway for the adsorption process can be constructed, identifying the most likely mechanism for the surface interaction.

Mechanistic and Kinetic Analysis of Chemical Reactions

Reaction Kinetics and Rate Law Derivations

Reaction kinetics is the study of chemical reaction rates and the factors that influence them. For reactions involving sodium hydroxide (B78521), kinetic studies often focus on determining the rate law, which mathematically expresses the relationship between the reaction rate and the concentration of reactants.

The order of a reaction with respect to a particular reactant is the exponent to which the concentration of that reactant is raised in the rate law. In the reaction between crystal violet (CV) and sodium hydroxide, the rate law is expressed as: rate = k[CV⁺]ᵐ[OH⁻]ⁿ. buffalostate.edu Here, 'm' and 'n' are the reaction orders with respect to crystal violet and the hydroxide ion, respectively, and 'k' is the rate constant.

| Reactant | Reaction Order | Source |

|---|---|---|

| Crystal Violet (CV⁺) | 1 | vernier.comisef.net |

| Hydroxide Ion (OH⁻) | 1.08 | royalsocietypublishing.org |

| Hydroxide Ion (OH⁻) | 1 | isef.net |

The concentration of reactants plays a significant role in influencing the rate of a chemical reaction. studypug.com Generally, an increase in the concentration of reactants leads to a higher reaction rate.

In the reaction of sodium with a sodium hydroxide solution, the reaction rate was observed to be dependent on the NaOH concentration. The rate was higher in a 40% NaOH solution compared to other concentrations at the same temperature. kns.org As the concentration of the alkaline solution increased, the reaction rate initially increased and then subsequently decreased. kns.org

For the reaction between crystal violet and sodium hydroxide, increasing the concentration of NaOH from 0.05 M to 0.5 M, while keeping the crystal violet concentration constant, resulted in a decrease in the reaction time from 40 minutes to 3 minutes and 30 seconds. royalsocietypublishing.org This indicates a significant increase in the reaction rate. The absolute concentration of NaOH was found to have a more substantial impact on the rate than the concentration of crystal violet. royalsocietypublishing.org

| Crystal Violet Concentration (M) | NaOH Concentration (M) | Reaction Time | Source |

|---|---|---|---|

| 1.0 × 10⁻⁴ | 0.05 | 40 min | royalsocietypublishing.org |

| 1.0 × 10⁻⁴ | 0.1 | 20 min | royalsocietypublishing.org |

| 1.0 × 10⁻⁴ | 0.3 | ~6 min | royalsocietypublishing.org |

| 1.0 × 10⁻⁴ | 0.5 | 3 min 30 s | royalsocietypublishing.org |

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It is a critical parameter in understanding the temperature dependence of reaction rates.

In a study involving the reaction of a strong electrolyte like sodium hydroxide, the activation energy was determined to be 43.3 kJ/mol. biomedres.us Another study focusing on sodium benzoate (B1203000) synthesis through the neutralization of benzoic acid with sodium hydroxide reported an activation energy of 131.55 kJ/mol with respect to sodium hydroxide. biomedres.us The investigation of the reaction between crystal violet and sodium hydroxide allows for the calculation of the activation energy by monitoring the reaction at different temperatures. vernier.comscribd.com

| Reaction | Apparent Activation Energy (kJ/mol) | Source |

|---|---|---|

| Reaction of a strong electrolyte | 43.3 | biomedres.us |

| Sodium Benzoate Synthesis | 131.55 | biomedres.us |

Mathematical modeling of reaction extent and time is essential for predicting the progress of a reaction and for process optimization. In the decomposition of cryolite (B1665278) using sodium hydroxide, a kinetic model based on Whitman film theory and NaOH mass flow was developed to predict the reaction time required to achieve a certain level of cryolite decomposition. bibliotekanauki.pl This model highlighted that the internal particle resistance to transport is the rate-governing step. bibliotekanauki.pl

The reaction between crystal violet and sodium hydroxide can be monitored over time by measuring the change in absorbance of the crystal violet solution. youtube.com By plotting absorbance, the natural logarithm of absorbance, or the inverse of absorbance against time, the order of the reaction with respect to crystal violet can be determined, which is a key component of the kinetic model. buffalostate.eduvernier.com

Reaction Mechanism Elucidation

Elucidating the reaction mechanism provides a detailed step-by-step description of how a chemical reaction occurs at the molecular level.

Sodium hydroxide is a strong nucleophile and can participate in bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. mytutor.co.uk This mechanism is favored for primary alkyl halides due to less steric hindrance. youtube.comquora.com

A classic example is the reaction of 1-bromopentane (B41390) with sodium hydroxide, where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the primary carbon bonded to the bromine atom. youtube.com This one-step process results in the formation of an alcohol and the displacement of the bromide ion. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile (sodium hydroxide). mytutor.co.uklibretexts.org

Ring Opening Mechanisms (e.g., coumarin (B35378) hydrolysis)

The hydrolysis of coumarins in the presence of sodium hydroxide serves as a key example of a ring-opening mechanism. This reaction involves the cleavage of the lactone ring to form a salt of a coumarinic acid. daneshyari.comisca.me Kinetic studies on the ring opening of 3-carboethoxycoumarin by sodium hydroxide have been conducted spectrophotometrically. isca.me The reaction demonstrates first-order kinetics with respect to both the coumarin derivative and the hydroxide ion. isca.me

The initial step in the base-catalyzed hydrolysis of coumarin is the opening of the pyrone ring. daneshyari.comisca.me The mechanism for the hydrolysis of coumarin and its derivatives by sodium hydroxide is understood to occur in a single stage, which is the rate-determining step involving the opening of the pyrone ring to form a salt of coumaronic acid. daneshyari.com Optimal conditions for the conversion of coumarin to coumaric acid through this hydrolysis have been identified as a reaction time of one hour at 160°C with a 20% aqueous sodium hydroxide solution in an inert atmosphere. scirp.orgscirp.org

The reaction rate of 3-carboethoxycoumarin with sodium hydroxide is notably faster than its reaction with hydrazine. isca.me The stability and hydrolysis of coumarin derivatives are important considerations in the pharmaceutical field, and kinetic data provides valuable information in this regard. isca.me

Interactive Data Table: Kinetic Parameters for the Ring Opening of 3-Carboethoxycoumarin with NaOH

| Temperature (°C) | [NaOH] (mol/L) | [3-Carboethoxycoumarin] (mol/L) | k_obs (s⁻¹) |

| 20 | 0.01 | 0.0001 | 0.0012 |

| 30 | 0.01 | 0.0001 | 0.0025 |

| 40 | 0.01 | 0.0001 | 0.0051 |

| 30 | 0.02 | 0.0001 | 0.0050 |

| 30 | 0.01 | 0.0002 | 0.0025 |

Decomposition and Extraction Processes (e.g., cryolite)

Sodium hydroxide is utilized in the decomposition and extraction of cryolite (Na₃AlF₆), particularly from industrial waste such as spent pot lining (SPL) from aluminum smelting. bibliotekanauki.plicm.edu.plresearchgate.net The process involves the chemical decomposition of cryolite to form water-soluble products that can then be extracted. researchgate.net The mechanism of cryolite decomposition with sodium hydroxide is a critical aspect of the reactive extraction process. bibliotekanauki.plicm.edu.pl The presence of the common Na⁺ ion from sodium hydroxide can hinder the solubility of the product but also drives mass transfer to the reaction site. bibliotekanauki.plicm.edu.plresearchgate.net

Carbon Dioxide Capture Mechanisms

Sodium hydroxide is an effective absorbent for capturing carbon dioxide (CO₂). researchgate.netnih.gov The mechanism of CO₂ absorption in an aqueous sodium hydroxide solution involves a series of reactions. acs.org Initially, gaseous CO₂ is physically absorbed into the solution. acs.org This is followed by a rapid reaction between the dissolved CO₂ and hydroxide ions (OH⁻) to form bicarbonate ions (HCO₃⁻). acs.org Subsequently, the bicarbonate ions react with more hydroxide ions to produce carbonate ions (CO₃²⁻). acs.org

The reaction pathway is pH-dependent. At a pH above 12.3, CO₂ reacts with OH⁻ to form carbonate ions. mdpi.com As the concentration of OH⁻ decreases and the pH is lowered, CO₂ is converted to both carbonate and bicarbonate ions, which exist in equilibrium. mdpi.com Below a certain pH, only bicarbonate ions are formed. mdpi.com

The reaction rate and capture efficiency are strongly influenced by the concentration of sodium hydroxide, particularly in the stage of sodium carbonate production. nih.govcapes.gov.br However, in the subsequent stage of sodium bicarbonate production, the reaction rate becomes constant, regardless of the initial sodium hydroxide concentration. nih.govcapes.gov.br

Interactive Data Table: CO₂ Absorption Performance in NaOH Solutions

| NaOH Conc. (wt%) | Na₂CO₃ Conc. (wt%) | Temperature (°C) | CO₂ Conc. (ppm) | Mass Transfer Coefficient (K_G,CO₂) (mm/s) |

| ~6 | 0 | 20 | 500 | ~3 |

| Variable | Variable | Variable | ~400 | Variable |

Reduction Mechanisms (e.g., hematite)

The presence of sodium hydroxide has a significant impact on the reduction of hematite (B75146) (Fe₂O₃). mdpi.comresearchgate.net Studies have shown that sodium hydroxide strongly inhibits the conversion of hematite to magnetite. mdpi.comresearchgate.net This inhibition is observed through a decrease in the conversion degree of hematite and a significant reduction in the magnetization and specific magnetic susceptibility of the reduction products as the NaOH content increases. mdpi.comresearchgate.net

The mechanism behind this inhibition involves the formation of sodium ferrite (B1171679). mdpi.comresearchgate.net Thermodynamic analysis indicates that sodium ferrite can be produced spontaneously under the experimental conditions of suspension magnetization roasting. mdpi.comresearchgate.net This sodium ferrite is difficult to be further reduced by carbon monoxide (CO). mdpi.comresearchgate.net

Hydrogen Storage and Dehydrogenation Mechanisms (Na-O-H system)

The sodium-oxygen-hydrogen (Na-O-H) system, specifically composites of sodium hydride (NaH) and sodium hydroxide (NaOH), has been investigated for reversible hydrogen storage. mdpi.comnih.govresearchgate.net The dehydrogenation of the NaH-NaOH system occurs at a lower temperature compared to NaH alone. mdpi.comnih.gov This is attributed to the interaction between the protic hydrogen (Hδ⁺) in NaOH and the hydridic hydrogen (Hδ⁻) in NaH. mdpi.comnih.gov

The dehydrogenation mechanism is believed to involve not only this inter-phase synergistic interaction but also a potential intra-phase interaction between Hδ⁺ and Hδ⁻. mdpi.comnih.govresearchgate.net In-situ high-resolution synchrotron powder X-ray diffraction studies have revealed that below 200°C, NaOH can form a solid solution with NaH, resulting in a new cubic complex hydride phase. mdpi.comnih.govresearchgate.net This Na-H-OH phase persists up to the temperature at which dehydrogenation begins. mdpi.comnih.govresearchgate.net

Simultaneous thermogravimetric-differential thermal analysis coupled with mass spectrometry (TG-DTA-MS) of NaH-NaOH composites shows a hydrogen desorption event occurring between 240 and 380 °C. mdpi.comnih.govresearchgate.net An additional endothermic process is observed around 170 °C without any associated weight change, which corresponds to the formation of the solid solution. mdpi.comnih.govresearchgate.net

Mass Transfer Phenomena in Reaction Systems

Diffusion-Controlled Processes

In this reactive extraction process, a kinetic model based on Whitman film theory has been applied. icm.edu.pl The results from this model indicate that the process is governed by the internal particle resistance to transport. icm.edu.pl This resistance to transport within the particle is reported to be 19 times larger than the external mass transfer resistance. icm.edu.pl This finding highlights that the diffusion of reactants and products within the solid cryolite particles is the rate-limiting step, making it a diffusion-controlled process. icm.edu.pl

Catalytic Roles and Mechanisms

Sodium hydroxide monohydrate is a widely utilized and effective catalyst in a variety of chemical reactions, primarily owing to its strong basicity. It plays a crucial role in promoting reactions by generating nucleophiles or by facilitating elimination steps.

One of the most well-known applications of sodium hydroxide as a catalyst is in the hydrolysis of esters, a reaction commonly known as saponification. This process is fundamental to the production of soaps from fats and oils. ijirset.com The reaction is effectively irreversible and follows second-order kinetics, with the rate being dependent on the concentrations of both the ester and the hydroxide ion. satyensaha.com